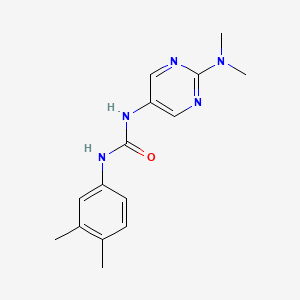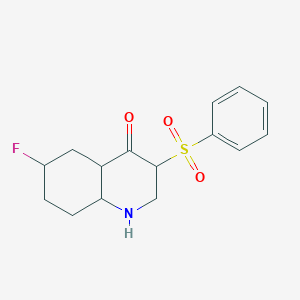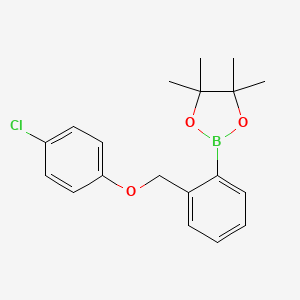
4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonamide group attached to a benzene ring. This particular derivative includes a bromine atom and a dimethylamino group, indicating potential for varied biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfanilamide with halogenated compounds in the presence of a base. For instance, sulfanilamide can be reacted with 2-bromopropionyl bromide to form bromo-substituted sulfonamide intermediates, which can then be treated with secondary amines to obtain novel derivatives . Similarly, the synthesis of a bicyclic sulfonamide derivative was achieved by reacting benzenesulfonamide with camphene in the presence of N-bromosuccinimide . These methods suggest that the synthesis of "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" could potentially follow a similar pathway, involving the introduction of a bromine atom and a dimethylamino group to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of a Schiff base derivative was determined using X-ray diffraction, revealing dihedral angles between aromatic rings . The structure of "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" would likely display characteristic features such as the orientation of the dimethylamino group and the position of the bromine atom relative to the sulfonamide group.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions. The presence of the bromine atom in the compound suggests potential for further substitution reactions, as bromine is a good leaving group. The dimethylamino group could also influence the reactivity of the compound, potentially engaging in electron-donating or accepting interactions. The synthesis of similar compounds has involved reactions with electrophiles in the presence of a base , indicating that "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" could undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. For example, the presence of a nitro group and an amino group in a benzenesulfonamide derivative was found to affect the molecule's hydrogen bonding and crystal packing . The bromine atom in "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" would contribute to the compound's polarity and could affect its solubility and melting point. The dimethylamino group could also impact the compound's basicity and its ability to engage in hydrogen bonding.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), an emerging cancer treatment method. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have shown remarkable potential. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. Their effectiveness as Type II photosensitizers suggests a promising avenue for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
Several studies have focused on the enzyme inhibition capabilities of 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide derivatives. For instance, the synthesis of cinchonidinium salts from quaternization of cinchonidine with 4-(bromomethyl)benzenesulfonamide has shown highly enantioselective catalytic activity in asymmetric benzylation reactions, suggesting potential applications in developing pharmaceuticals and fine chemicals (Itsuno, Yamamoto, & Takata, 2014). Additionally, compounds synthesized from 4-bromobenzaldehyde and sulfadiazine have undergone spectral (FTIR, UV–Vis), computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG), and molecular docking studies, offering insights into their structural and functional attributes (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Synthetic Applications and Chemical Transformations
The ability of benzenesulfonamide derivatives, including 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide, to act as intermediates in chemical transformations has been well documented. These compounds have been utilized in the synthesis of diverse molecular structures, demonstrating their versatility in organic synthesis. For example, metalated sulfonamides have shown potential in heterocyclic synthesis, highlighting the broad utility of arylsulfonamides in creating complex molecular architectures (Familoni, 2002).
Safety and Hazards
BDPS is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propriétés
IUPAC Name |
4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUNJKYOLKMJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)


![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)


![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)


